L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine
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Overview
Description
L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine is a peptide compound composed of six amino acids: cysteine, isoleucine, alanine, histidine, and phenylalanine. Peptides like this one play crucial roles in various biological processes and have significant potential in medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as acylating agents, can modify amino acid side chains.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can impact the peptide’s biological activity and stability.
Scientific Research Applications
L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-arginine
- L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-tyrosine
Uniqueness
L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of phenylalanine, for example, can influence the peptide’s hydrophobicity and interaction with other biomolecules, differentiating it from similar peptides with different amino acid compositions.
Properties
CAS No. |
855399-30-3 |
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Molecular Formula |
C33H50N8O7S |
Molecular Weight |
702.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H50N8O7S/c1-6-18(3)26(41-29(43)23(34)16-49)31(45)37-20(5)28(42)40-27(19(4)7-2)32(46)38-24(14-22-15-35-17-36-22)30(44)39-25(33(47)48)13-21-11-9-8-10-12-21/h8-12,15,17-20,23-27,49H,6-7,13-14,16,34H2,1-5H3,(H,35,36)(H,37,45)(H,38,46)(H,39,44)(H,40,42)(H,41,43)(H,47,48)/t18-,19-,20-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
CQMWURIOBMDWCC-QFNLMCPGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CS)N |
Origin of Product |
United States |
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